Cytotoxic Activity Against Gastric Cancer (KATO-III) Cells: Mangiferolic Acid vs. Doxorubicin
Mangiferolic acid (MF) demonstrates significant in vitro cytotoxicity against human gastric cancer KATO-III cells. Its potency, while lower than the clinical chemotherapeutic doxorubicin, is clearly quantifiable, establishing its value as a natural product lead. MF treatment also induces late apoptosis and necrosis, with mechanistic evidence pointing to COX2 and NFκB gene upregulation [1].
| Evidence Dimension | Cytotoxicity against KATO-III gastric cancer cells |
|---|---|
| Target Compound Data | IC50 = 4.78–16.02 μg/mL |
| Comparator Or Baseline | Doxorubicin (positive control): IC50 = 0.56–1.55 μg/mL |
| Quantified Difference | Mangiferolic acid is approximately 3–10 fold less potent than doxorubicin. |
| Conditions | MTT assay, 48 h incubation |
Why This Matters
This data provides a quantitative benchmark against a clinical standard, allowing researchers to gauge the compound's absolute and relative potency for gastric cancer studies.
- [1] Somwongin, S., et al. (2024). In vitro cytotoxic activity on KATO-III cancer cell lines of mangiferolic acid purified from Thai Tetragonula laeviceps propolis. Heliyon, 10(9), e30436. View Source
